6-Methyl-2,4-dihydroxyquinoline
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives is a topic of significant interest due to their potential biological activities. In the synthesis of Pyrrolo[4,3,2-de]quinolines, various nitroquinolines were converted into nitro-acetal and then reduced to form tetrahydroquinolines, which under acidic conditions closed to give tetrahydropyrroloquinolines. Notably, 6,7-Dimethoxy-4-methylquinoline was nitrated and then converted through several steps to yield different quinoline derivatives . Another study reported the synthesis of indenopyrazoles, which included the compound methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, showing antiproliferative activity toward human cancer cells . Additionally, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomer was achieved through a combination of Buchwald–Hartwig reaction and Pd-catalyzed intramolecular direct arylation .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. An X-ray study revealed the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, showing a distorted six-membered hetero ring conformation . The crystal structures of four isomeric hydrogen-bonded co-crystals of 6-methylquinoline with different chloro-nitrobenzoic acids were determined, highlighting the importance of hydrogen bonding in the solid-state structure of these compounds .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives is diverse. For instance, the reaction of chloro-nitroquinolines with dimethylamine resulted in aminodehalogenation and nucleophilic substitution of methoxy groups. This led to the synthesis of a new quinoline proton sponge . In another study, the synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline was improved, and the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline was elucidated .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their structural features. For example, the presence of methyl substituents in the 2 or 4 positions of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline affected its interaction with catechol O-methyltransferase (COMT) and its norepinephrine depleting activity . The uptake and storage of 6,7-Dihydroxytetrahydroisoquinoline by peripheral sympathetic nerve of the rat were also studied, providing insights into its sympathomimetric properties .
Scientific Research Applications
1. Synthesis of Heterocycles
- Application Summary : 4-Hydroxy-2(1H)-quinolones, a class of compounds to which 2,4-dihydroxyquinoline belongs, are used in the synthesis of related four-membered to seven-membered heterocycles .
- Methods of Application : The synthesis of 4-hydroxy-2(1H)-quinolones is typically achieved through the reaction of anilines using malonic acid equivalents .
- Results : This method has been successful in synthesizing a variety of heterocycles, many of which exhibit unique biological activities .
2. Microbial Synthesis
- Application Summary : Quinolone derivatives, such as 2-methyl-4(1H)-quinolone (MHQ), have been synthesized in microbial systems like Escherichia coli .
- Methods of Application : The synthetic pathways of quinolones have been validated in Pseudomonas aeruginosa. To synthesize quinolones in a microbial system, specific genes (pqsA–E) were introduced into Escherichia coli .
- Results : The introduction of these genes resulted in the successful synthesis of MHQ .
3. Inclusion Complex Formation
- Application Summary : 2,4-Dihydroxyquinoline has been studied for its ability to form inclusion complexes with cyclodextrins .
- Methods of Application : The formation of these complexes was determined through spectroscopic studies .
- Results : The study observed changes in the spectroscopic properties of 2,4-dihydroxyquinoline upon complex formation .
4. Antibiotic Properties
- Application Summary : Alkyl-4-quinolones (AQs), a class of metabolites that include 2,4-dihydroxyquinoline derivatives, have been found to have notable antibiotic properties .
- Methods of Application : These compounds were first isolated in the 1940s from a range of sources .
- Results : The antibiotic properties of these compounds have led to their use in a variety of medical applications .
5. Drug Research and Development
- Application Summary : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Methods of Application : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : This research has shed new light on these interesting heterocycles .
6. Quorum-Sensing Molecules
- Application Summary : Alkyl-4-quinolones (AQs), a class of natural compounds synthesized by bacteria, are known quorum-sensing molecules . Quorum sensing is a system of stimulus and response correlated to population density.
- Methods of Application : AQs have been studied in Pseudomonas aeruginosa as a quorum sensing system . Five genes (pqsA–E) are involved in the synthesis of 2-heptyl-4 (1H)-quinolone (HHQ). To synthesize HHQ in a microbial system, pqsA–E genes were introduced into Escherichia coli .
- Results : After the copy number, construct promoters, and substrate supplements were optimized, 141.3 mg/L MHQ and 242.8 mg/L HHQ were synthesized .
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-6-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZQTDCCMODLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715612 | |
Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dihydroxyquinoline | |
CAS RN |
1677-44-7 | |
Record name | 4-Hydroxy-6-methyl-2-quinolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1677-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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